2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylbenzimidazole with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-acetylbenzimidazole and thiosemicarbazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in several areas:
Antimicrobial Activity: It exhibits significant activity against various bacterial and fungal strains.
Anticancer Properties: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.
Antioxidant Activity: The compound can scavenge free radicals, making it useful in preventing oxidative stress-related diseases.
Industry
In the industrial sector, derivatives of this compound are explored for their use in developing new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it valuable in material science.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens. In anticancer applications, it induces apoptosis by interacting with cellular pathways that regulate cell death. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Similar structure but lacks the hydrazinecarbothioamide moiety.
2-(1H-Benzo[d]imidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of the hydrazinecarbothioamide.
2-(1H-Benzo[d]imidazol-2-yl)ethanol: Features a hydroxyl group in place of the hydrazinecarbothioamide.
Uniqueness
2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives.
Properties
Molecular Formula |
C10H11N5S |
---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H11N5S/c1-6(14-15-10(11)16)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H3,11,15,16)/b14-6+ |
InChI Key |
NGYZMZZVPBPQMC-MKMNVTDBSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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